Ortho-Methyl Substitution Pattern Increases Steric Hindrance Around the Phenolic Hydroxyl Group Relative to Non-Methylated Analogs
The target compound features methyl substituents at the 3- and 6-positions (ortho to the hydroxyl group) on each aromatic ring, in addition to a para-tert-butyl group. This creates a more sterically congested environment around the phenolic –OH compared to 2,2'-methylenebis(6-tert-butyl-4-methylphenol) (CAS 119-47-1), which lacks ortho-methyl groups . While direct quantitative radical scavenging data comparing the two compounds are absent from the public literature, class-level understanding indicates that increased ortho substitution generally raises the O–H bond dissociation enthalpy (BDE) and slows hydrogen atom transfer (HAT) kinetics, potentially resulting in a lower rate constant for peroxyl radical trapping but enhanced long-term persistence due to reduced antioxidant consumption [1].
| Evidence Dimension | Steric environment surrounding phenolic hydroxyl group (number of ortho substituents) |
|---|---|
| Target Compound Data | Two ortho-methyl groups per ring (positions 3 and 6) plus one para-tert-butyl group |
| Comparator Or Baseline | 2,2'-Methylenebis(6-tert-butyl-4-methylphenol): zero ortho-methyl groups; only one para-methyl and one ortho-tert-butyl group |
| Quantified Difference | Structural difference: 4 ortho-methyl groups total vs. 0 ortho-methyl groups; Quantitative BDE or rate constant difference: Not directly measured in public literature |
| Conditions | Structural comparison based on chemical structure; mechanistic inference from class-level SAR |
Why This Matters
This steric difference is expected to influence antioxidant longevity in high-temperature polymer processing, where slower consumption rates can extend the protective window; formulators should not assume equivalent loading levels without experimental OIT validation.
- [1] Pospíšil, J. Mechanistic action of phenolic antioxidants in polymers—A review. Polym. Degrad. Stab. 1988, 20 (3-4), 181–202. View Source
